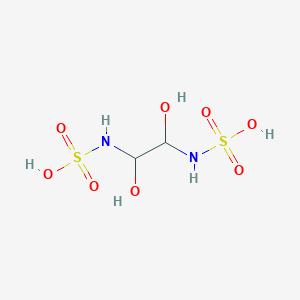
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydroxyl groups and a disulfamic acid moiety, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid typically involves the reaction of ethylene glycol with sulfuryl chloride, followed by the introduction of sulfamic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The disulfamic acid moiety can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.
Scientific Research Applications
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups and disulfamic acid moiety can interact with different molecular targets, influencing biochemical pathways and reactions. These interactions can lead to changes in molecular structure and function, which are the basis for its applications in research and industry.
Comparison with Similar Compounds
1,2-Dihydroxyethane-1,2-diyl)dibenzoic acid: Known for its stability and use in organic frameworks.
1,2-Dihydroxyethane-1,2-diyl)dipyrrolidin-2-one: Utilized in various synthetic applications.
Uniqueness: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid stands out due to its unique combination of hydroxyl groups and disulfamic acid moiety, which provides distinct reactivity and interaction capabilities compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
Properties
CAS No. |
920008-32-8 |
|---|---|
Molecular Formula |
C2H8N2O8S2 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
[1,2-dihydroxy-2-(sulfoamino)ethyl]sulfamic acid |
InChI |
InChI=1S/C2H8N2O8S2/c5-1(3-13(7,8)9)2(6)4-14(10,11)12/h1-6H,(H,7,8,9)(H,10,11,12) |
InChI Key |
AKZVVZPEFZONTR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(NS(=O)(=O)O)O)(NS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
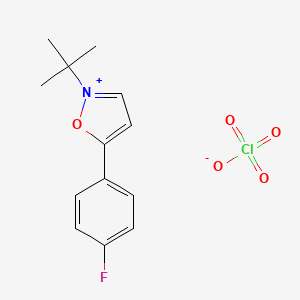
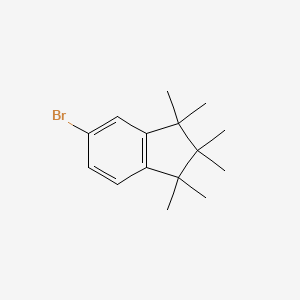

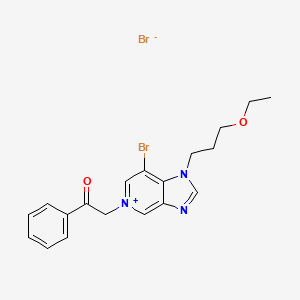
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
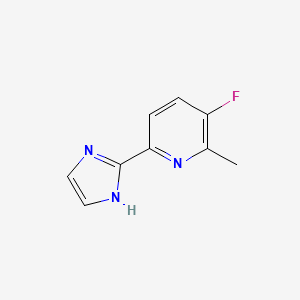
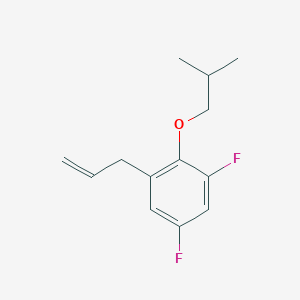
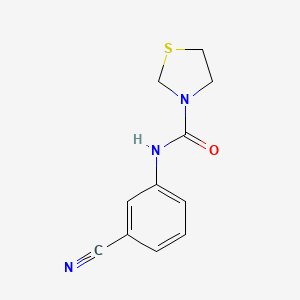


![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
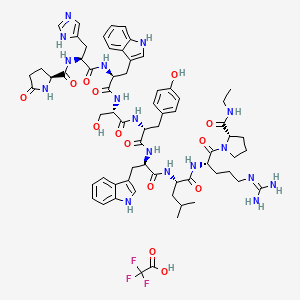
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
